![molecular formula C10H9ClO4 B14911636 Methyl 7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B14911636.png)
Methyl 7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate is a chemical compound with the molecular formula C10H9ClO4 It is a derivative of benzo[b][1,4]dioxine, featuring a chlorine atom at the 7th position and a methyl ester group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,3-dihydrobenzo[b][1,4]dioxine.
Esterification: The final step involves the esterification of the carboxylic acid group at the 6th position using methanol and a suitable catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
Methyl 7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate involves its interaction with specific molecular targets and pathways. The chlorine atom and ester group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 7-chloro-5-fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate: Similar structure with a fluorine atom at the 5th position.
Methyl 8-bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate: Features a bromine atom at the 8th position and a carboxylate group at the 5th position.
2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxylic acid: Lacks the chlorine atom and ester group.
Uniqueness
Methyl 7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate is unique due to the specific positioning of the chlorine atom and the ester group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H9ClO4 |
|---|---|
Molecular Weight |
228.63 g/mol |
IUPAC Name |
methyl 6-chloro-2,3-dihydro-1,4-benzodioxine-7-carboxylate |
InChI |
InChI=1S/C10H9ClO4/c1-13-10(12)6-4-8-9(5-7(6)11)15-3-2-14-8/h4-5H,2-3H2,1H3 |
InChI Key |
SJZSRXQHYGKKBX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1Cl)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


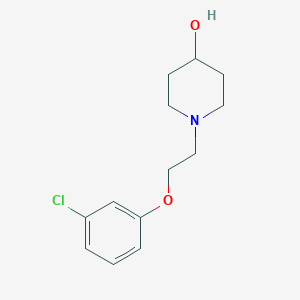
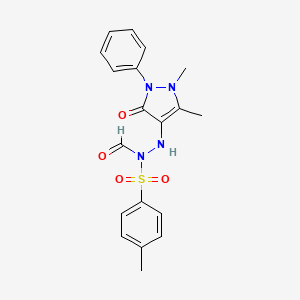
![8-Bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14911568.png)
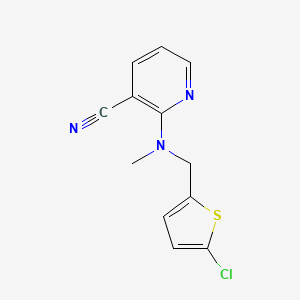
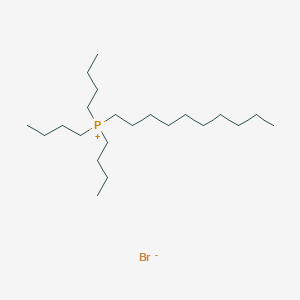
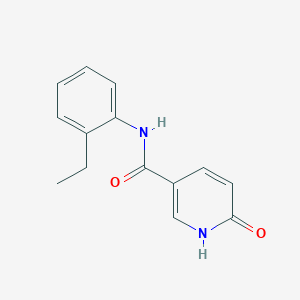
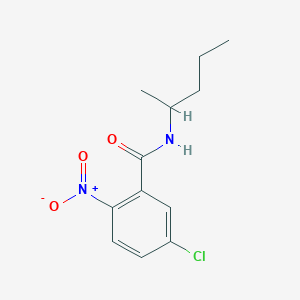
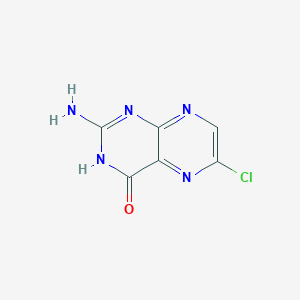
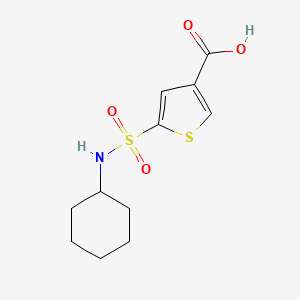
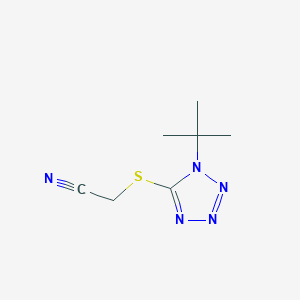
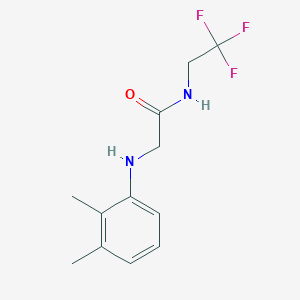

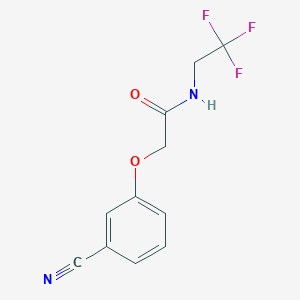
![(4E)-4-{hydroxy[3-methyl-4-(propan-2-yloxy)phenyl]methylidene}-1-(2-methoxyethyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B14911644.png)
